Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-
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Overview
Description
Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- typically involves the nitration of a suitable precursor compound. One common method is the nitration of trifluorotoluene derivatives using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways involving nitro and trifluoromethyl groups.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and membranes .
Comparison with Similar Compounds
Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- can be compared with other similar compounds, such as:
Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-: This compound has a chloro group instead of the trifluoromethyl group, leading to different reactivity and applications.
Benzene, 1-nitro-3-(trifluoromethyl)-: The position of the nitro and trifluoromethyl groups differs, affecting the compound’s chemical properties and reactivity.
Benzene, 1,4-bis(trifluoromethyl)-: This compound lacks the nitro group, resulting in different chemical behavior and uses.
The uniqueness of Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for specialized applications.
Properties
CAS No. |
36714-78-0 |
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Molecular Formula |
C10H4F9NO2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-4-nitrobenzene |
InChI |
InChI=1S/C10H4F9NO2/c11-8(12,13)7(9(14,15)16,10(17,18)19)5-1-3-6(4-2-5)20(21)22/h1-4H |
InChI Key |
PZESBYCRGSCCHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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